![molecular formula C41H57N7O8 B12405193 Leu-Val-Val-Tyr-Pro-Trp](/img/structure/B12405193.png)
Leu-Val-Val-Tyr-Pro-Trp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leu-Val-Val-Tyr-Pro-Trp, also known as LVV-hemorphin-7, is a bioactive peptide derived from hemoglobin. It is part of the hemorphin family, which are naturally occurring peptides with various biological activities. This peptide is known for its potential therapeutic applications, particularly in the field of pain management and neuroprotection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Leu-Val-Val-Tyr-Pro-Trp can be synthesized using solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for this purpose. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The reaction conditions typically include:
Coupling Reagents: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: 20% piperidine in dimethylformamide (DMF).
Cleavage: Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the peptide can be produced by expressing the corresponding gene in a suitable host organism, such as Escherichia coli, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Leu-Val-Val-Tyr-Pro-Trp can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like TBTU or HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Wissenschaftliche Forschungsanwendungen
Leu-Val-Val-Tyr-Pro-Trp has a wide range of scientific research applications, including:
Wirkmechanismus
Leu-Val-Val-Tyr-Pro-Trp exerts its effects through various molecular targets and pathways. It is known to interact with opioid receptors, angiotensin-converting enzyme (ACE), and insulin-regulated aminopeptidase (IRAP). These interactions can modulate pain perception, blood pressure regulation, and cognitive functions . The peptide’s mechanism of action involves binding to these receptors and inhibiting their activity, leading to prolonged effects of endogenous peptides like enkephalins .
Vergleich Mit ähnlichen Verbindungen
Leu-Val-Val-Tyr-Pro-Trp is unique among hemorphins due to its specific sequence and biological activities. Similar compounds include:
VV-hemorphin-7: Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe, which has similar but distinct biological activities.
LVV-hemorphin-6: This compound-Thr, a shorter analogue with different receptor binding properties.
Hemorphin-4: Tyr-Pro-Trp-Thr, a smaller peptide with opioid-like activity.
These peptides share structural similarities but differ in their specific sequences and biological effects, highlighting the uniqueness of this compound in terms of its therapeutic potential and receptor interactions .
Eigenschaften
Molekularformel |
C41H57N7O8 |
---|---|
Molekulargewicht |
775.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C41H57N7O8/c1-22(2)18-29(42)36(50)46-35(24(5)6)39(53)47-34(23(3)4)38(52)44-31(19-25-13-15-27(49)16-14-25)40(54)48-17-9-12-33(48)37(51)45-32(41(55)56)20-26-21-43-30-11-8-7-10-28(26)30/h7-8,10-11,13-16,21-24,29,31-35,43,49H,9,12,17-20,42H2,1-6H3,(H,44,52)(H,45,51)(H,46,50)(H,47,53)(H,55,56)/t29-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
ITQOCODEBWMEKP-LXOXETEGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.